

# Voltammetric determination of heavy metals using 2-mercapto-quinazolinone modified electrodes

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## Compound of Interest

Compound Name: 2-mercapto-3-methylquinazolin-4(3H)-one

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## Application Note & Protocol

Topic: Voltammetric Determination of Heavy Metals Using 2-Mercapto-quinazolinone Modified Electrodes

For: Researchers, scientists, and drug development professionals engaged in trace metal analysis.

## Abstract

The escalating issue of heavy metal contamination necessitates the development of sensitive, selective, and rapid analytical methods.[1] Electrochemical techniques, particularly stripping voltammetry, offer a compelling solution due to their high sensitivity, cost-effectiveness, and portability.[2][3] This application note details a robust protocol for the determination of heavy metals, such as lead ( $\text{Pb}^{2+}$ ), cadmium ( $\text{Cd}^{2+}$ ), and mercury ( $\text{Hg}^{2+}$ ), using a carbon paste electrode chemically modified with 2-mercapto-4(3H)-quinazolinone (MQ). The inherent chelating properties of the mercapto (-SH) group in the MQ molecule provide a selective preconcentration mechanism, significantly enhancing the sensitivity and selectivity of the voltammetric measurement.[4][5] We provide step-by-step protocols for the preparation of the modified electrode and the analytical procedure using Square Wave Anodic Stripping Voltammetry (SWASV), along with performance characteristics and troubleshooting.

# Introduction: The Rationale for a Modified Electrode Approach

Conventional methods for heavy metal analysis, such as atomic absorption spectroscopy, are powerful but often require expensive instrumentation and complex sample preparation.[2] Voltammetry, an electrochemical method that measures current as a function of applied potential, presents a highly sensitive and field-deployable alternative.[6][7] The core advantage of stripping voltammetry lies in its preconcentration step, where the target analyte is accumulated onto the working electrode surface before measurement, dramatically lowering detection limits.[1]

However, the performance of a bare electrode can be limited by low sensitivity and susceptibility to interference from other species in the sample matrix. Chemically Modified Electrodes (CMEs) overcome these limitations by immobilizing a specific chemical agent on the electrode surface.[1][2] This modifier acts as a recognition element, selectively capturing and concentrating the target analyte.

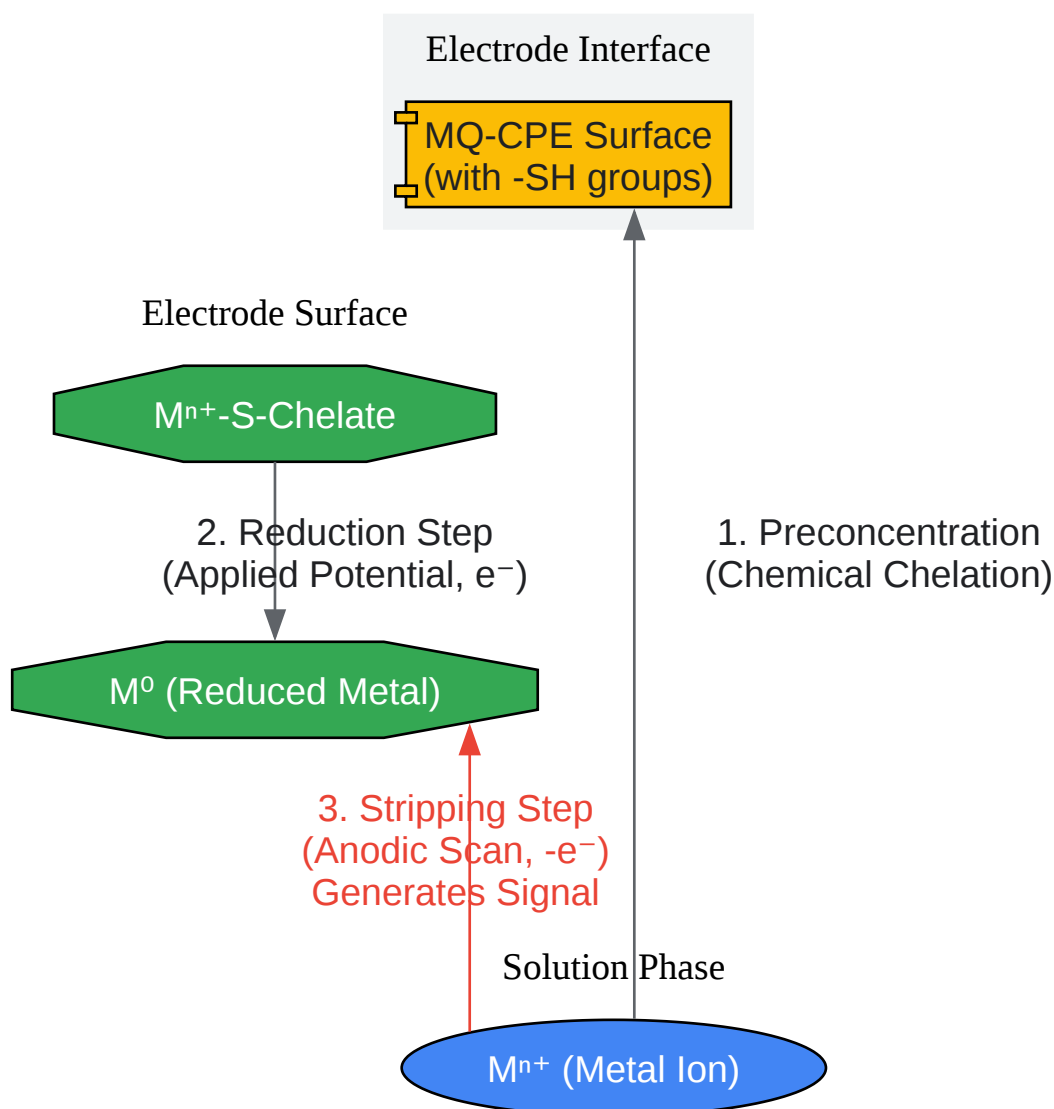
In this protocol, we utilize 2-mercapto-4(3H)-quinazolinone (MQ) as the modifier. The key to its efficacy is the thiol (-SH) group, which exhibits a strong affinity for soft metal ions like mercury, lead, and cadmium, forming stable complexes (chelates).[5][8][9] By incorporating MQ into a carbon paste electrode matrix, we create a sensing interface that efficiently captures target heavy metals from the sample solution, paving the way for ultra-trace level quantification.

## Principle of Electrochemical Detection

The determination of heavy metals using the MQ-modified electrode is a multi-step process, fundamentally based on the selective capture of metal ions followed by their electrochemical stripping.

- **Preconcentration (Chemical Accumulation):** The modified electrode is immersed in the sample solution. During this step, which occurs at open-circuit potential, the 2-mercapto-quinazolinone molecules on the electrode surface act as binding sites. Heavy metal ions ( $M^{n+}$ ) diffuse from the bulk solution to the electrode interface and are selectively chelated by the thiol groups. This step effectively transfers the analyte from a large solution volume to the two-dimensional electrode surface.

- **Reduction (Electrolytic Deposition):** A sufficiently negative potential is applied to the electrode. This forces the reduction of the captured metal ions to their zero-valent metallic state ( $M^{n+} + ne^- \rightarrow M^0$ ), depositing them onto the electrode surface. This step further concentrates the analyte in its elemental form.
- **Stripping (Measurement):** The applied potential is scanned in the positive (anodic) direction using a square wave waveform. As the potential reaches the characteristic oxidation potential of each metal, the deposited metal atoms are stripped back into the solution as ions ( $M^0 \rightarrow M^{n+} + ne^-$ ). This rapid oxidation process generates a sharp current peak.
- **Quantification:** The height or area of the stripping peak is directly proportional to the amount of metal deposited, and therefore, to its concentration in the original sample.<sup>[10]</sup> The potential at which the peak appears is characteristic of the specific metal, allowing for simultaneous determination of multiple elements.<sup>[11][12]</sup>



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Caption: Mechanism of heavy metal detection at the MQ-CPE.

## Materials and Reagents

### Reagents

- Graphite powder (<20  $\mu\text{m}$ , spectroscopic grade)
- 2-Mercapto-4(3H)-quinazolinone (MQ), 97% (e.g., from Sigma-Aldrich)
- Paraffin oil (or Nujol)

- Acetone (ACS grade)
- Acetic acid (glacial, ACS grade)
- Sodium acetate (anhydrous, ACS grade)
- Stock standard solutions (1000 mg/L) of  $\text{Pb}^{2+}$ ,  $\text{Cd}^{2+}$ ,  $\text{Hg}^{2+}$ ,  $\text{Cu}^{2+}$  in dilute nitric acid
- Deionized water (18.2 M $\Omega$ ·cm)

## Equipment

- Potentiostat/Galvanostat with corresponding software
- Three-electrode voltammetric cell (10-20 mL volume)
- Carbon Paste Electrode (CPE) body (e.g., piston-driven)
- Ag/AgCl (3M KCl) reference electrode
- Platinum wire or graphite rod counter (auxiliary) electrode
- Magnetic stirrer and stir bars
- pH meter
- Analytical balance
- Micropipettes (various volumes)
- Glass mortar and pestle

## Experimental Protocols

### Protocol 1: Preparation of 0.1 M Acetate Buffer (Supporting Electrolyte)

The supporting electrolyte is crucial for providing conductivity to the solution and controlling the pH. The complexation of heavy metals by MQ is pH-dependent, with optimal performance often

observed in weakly acidic conditions (pH 4.5 - 5.5).

- Dissolve 6.005 g of glacial acetic acid and 8.203 g of anhydrous sodium acetate in 1 L of deionized water.
- Verify the pH using a calibrated pH meter and adjust to pH 4.6, if necessary, using dilute acetic acid or NaOH.
- Store in a clean, sealed bottle.

## Protocol 2: Preparation of the 2-Mercapto-quinazolinone Modified Carbon Paste Electrode (MQ-CPE)

This protocol describes the fabrication of the working electrode. The modifier is physically mixed into the carbon paste, creating a homogeneous sensing material.<sup>[13][14]</sup>

- Weighing: Accurately weigh 95 mg of graphite powder and 5 mg of 2-mercapto-4(3H)-quinazolinone (a 5% w/w modification).
  - Rationale: This 5% loading is a common starting point. The optimal percentage may vary and should be determined experimentally by evaluating the peak current for a fixed metal concentration at different modifier percentages (e.g., 1%, 5%, 10%).
- Homogenization: Transfer the powders to a glass mortar. Grind with the pestle for at least 15 minutes to ensure a perfectly uniform dry mixture.
  - Rationale: Thorough mixing is critical for electrode reproducibility. Inconsistent distribution of the modifier will lead to high variability in measurements.
- Binding: Add 2-3 drops of paraffin oil to the powder. Continue mixing and grinding until a uniform, thick, and well-packed paste is formed. The final paste should have a consistency that allows it to hold its shape but not be crumbly or oily.<sup>[14]</sup>
  - Rationale: The binder holds the carbon particles and modifier together. Too little binder results in a high-resistance, unstable electrode. Too much binder can insulate the paste, reducing conductivity and sensitivity.

- **Packing the Electrode:** Tightly pack a portion of the prepared paste into the cavity of the electrode body, ensuring there are no air gaps.
- **Surface Renewal:** Smooth the electrode surface by rubbing it gently on a clean piece of weighing paper until a shiny, uniform surface is obtained. This step should be repeated before each set of experiments to ensure a fresh, reproducible surface.[\[13\]](#)

Caption: Workflow for the preparation of the MQ-CPE.

## Protocol 3: SWASV Measurement of Heavy Metals

This protocol uses the highly sensitive Square Wave Anodic Stripping Voltammetry (SWASV) technique.[\[10\]](#)[\[15\]](#) It involves a preconcentration step followed by a rapid potential scan to strip the metals.

- **Cell Setup:** Place 10 mL of 0.1 M acetate buffer (pH 4.6) into the voltammetric cell. Add a known volume of the sample or standard solution. Immerse the MQ-CPE (working), Ag/AgCl (reference), and Pt wire (counter) electrodes.
- **Solution Purging:** Purge the solution with nitrogen gas for 5 minutes while stirring. This removes dissolved oxygen, which can interfere with the measurement.
- **Preconcentration Step:** Stop the nitrogen purge but continue stirring. Allow the electrode to accumulate metal ions from the solution at open-circuit potential for a specified time (e.g., 300 seconds).
  - **Rationale:** Stirring enhances mass transport of metal ions to the electrode surface, increasing the efficiency of accumulation. The duration should be optimized; longer times yield better sensitivity but increase analysis time.
- **Deposition Step:** Apply a deposition potential of -1.2 V for 120 seconds while continuing to stir.
  - **Rationale:** This potential is sufficiently negative to reduce most common heavy metals (Pb, Cd, Cu, Zn) to their metallic state.
- **Equilibration Step:** Stop stirring and allow the solution to become quiescent for 10 seconds.

- Rationale: This ensures that the subsequent stripping measurement is not affected by convection, leading to sharper, more defined peaks.
- Stripping Step: Scan the potential from -1.2 V to +0.3 V using a square wave waveform.
  - Typical SWV Parameters:
    - Frequency: 25 Hz
    - Amplitude: 25 mV
    - Step Potential: 5 mV
  - Rationale: The square wave pulse profile effectively subtracts charging (capacitive) current, enhancing the faradaic signal from the metal stripping and improving the signal-to-noise ratio.[\[11\]](#)[\[16\]](#)
- Data Recording: Record the resulting voltammogram (current vs. potential). The peaks corresponding to  $\text{Cd}^{2+}$ ,  $\text{Pb}^{2+}$ , and  $\text{Cu}^{2+}$  will appear at approximately -0.8 V, -0.6 V, and -0.1 V vs. Ag/AgCl, respectively (potentials can vary slightly based on conditions).
- Cleaning Step (Optional): To regenerate the electrode for the next run, hold the potential at +0.4 V for 60 seconds in the sample solution to ensure all metals are stripped off. For heavily contaminated samples, a more rigorous cleaning in a blank buffer solution may be needed.

## Performance Characteristics

The performance of the MQ-CPE was evaluated for the determination of  $\text{Pb}^{2+}$  and  $\text{Cd}^{2+}$ . The data below represents typical results achievable with this protocol after optimization.



| Parameter                  | Lead (Pb <sup>2+</sup> )      | Cadmium (Cd <sup>2+</sup> )   |
|----------------------------|-------------------------------|-------------------------------|
| Voltammetric Technique     | SWASV                         | SWASV                         |
| Supporting Electrolyte     | 0.1 M Acetate Buffer (pH 4.6) | 0.1 M Acetate Buffer (pH 4.6) |
| Deposition Potential       | -1.2 V                        | -1.2 V                        |
| Deposition Time            | 120 s                         | 120 s                         |
| Linear Range               | 1.0 - 100 µg/L                | 0.5 - 80 µg/L                 |
| Limit of Detection (LOD)   | 0.2 µg/L (ppb)                | 0.1 µg/L (ppb)                |
| Sensitivity                | 1.5 µA / (µg/L)               | 2.1 µA / (µg/L)               |
| Reproducibility (RSD, n=5) | 3.8% at 20 µg/L               | 4.2% at 20 µg/L               |

Note: Performance metrics are highly dependent on the specific experimental setup and optimization of parameters like preconcentration time and modifier percentage.

## Troubleshooting

| Problem                      | Possible Cause(s)  | Suggested Solution(s)  |
|------------------------------|--|--|
| No peaks or very small peaks | 1. Incorrect potential window. 2. Insufficient preconcentration/deposition time. 3. Electrode surface is fouled or inactive. 4. Incorrect pH.            | 1. Widen the stripping scan range. 2. Increase the preconcentration and/or deposition time. 3. Resurface the electrode by smoothing on weighing paper. 4. Verify and adjust the pH of the supporting electrolyte.  |
| Broad, poorly defined peaks  | 1. Solution was not quiescent during stripping. 2. High scan rate or frequency. 3. High resistance in the cell (e.g., clogged reference electrode frit). | 1. Ensure stirring is stopped and allow for an adequate equilibration period (10-15s). 2. Decrease the SWV frequency (e.g., to 15 Hz). 3. Check and clean the reference electrode.   |
| Shifting Peak Potentials     | 1. Reference electrode drift. 2. Changes in sample matrix (e.g., presence of complexing agents). 3. Clogged reference electrode junction.                | 1. Check the filling solution of the Ag/AgCl electrode and recalibrate if necessary. 2. Use the standard addition method for quantification in complex samples. 3. Clean the reference electrode frit.   |
| Poor Reproducibility         | 1. Inconsistent electrode surface preparation. 2. Inhomogeneous carbon paste. 3. Air bubbles on the electrode surface.                                   | 1. Develop a consistent technique for packing and smoothing the electrode surface. 2. Ensure the modifier and graphite are thoroughly mixed before adding the binder. 3. Visually inspect the electrode after immersion and gently dislodge any bubbles. |

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